4-Methylindoline, with the IUPAC name 4-methyl-1H-indole and a molecular formula of C₉H₉N, is a nitrogen-containing heterocyclic compound. It features a fused bicyclic structure consisting of a benzene ring and a pyrrole-like ring. The compound is typically a clear yellow to brown liquid at room temperature, with a melting point of approximately 5 °C and a boiling point of around 267 °C .
4-Methylindoline exhibits several notable chemical reactivity patterns:
Several methods exist for synthesizing 4-Methylindoline:
4-Methylindoline has several applications across different fields:
Interaction studies involving 4-Methylindoline have focused on its reactivity with various electrophiles and nucleophiles. These interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry. The specific mechanisms and outcomes of these interactions are areas of ongoing research.
4-Methylindoline shares structural similarities with other compounds in the indole family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Indole | C₈H₇N | Basic structure of the indole family |
| 2-Methylindole | C₉H₉N | Methyl group at the second position; different reactivity |
| 3-Methylindole | C₉H₉N | Methyl group at the third position; different properties |
| 5-Methylindole | C₉H₉N | Methyl group at the fifth position; distinct reactivity |
| 4-Ethylindole | C₁₀H₁₁N | Ethyl group provides different steric effects |
While all these compounds share a common indolic structure, 4-Methylindoline's unique placement of the methyl group significantly influences its chemical behavior and potential applications.
The synthesis of 4-methylindoline through catalytic ring formation represents a significant area of heterocyclic chemistry research, with various catalytic systems demonstrating distinct mechanistic pathways and selectivity profiles [1] [2]. The formation of indoline rings, particularly methylated derivatives, requires careful consideration of catalyst selection, reaction conditions, and mechanistic understanding to achieve optimal yields and regioselectivity [3] [4].
Lewis acid catalysis plays a crucial role in the regioselective formation of methylated indoline derivatives through electron pair acceptance mechanisms [1]. The effectiveness of Lewis acid catalysts in indoline synthesis stems from their ability to activate substrates toward nucleophilic attack and impose both regioselectivity and stereoselectivity [1] [2].
Aluminum chloride, boron trifluoride, tin tetrachloride, and zinc chloride represent the most extensively studied Lewis acid catalysts for indoline ring formation [1] [10]. These catalysts facilitate carbon-carbon and carbon-nitrogen bond formation through coordination with lone-pair bearing atoms in the substrate, creating partial charge-transfer character that enhances electrophilic reactivity [1].
The regioselective methylation process involves the formation of adducts between the Lewis acid and electronegative atoms such as oxygen, nitrogen, or sulfur in the substrate [1]. This complexation effectively increases the electronegativity of the lone-pair donor, activating the substrate toward cyclization reactions [1] [4].
Recent mechanistic studies have revealed that the methylation step in indoline formation can proceed through a "methyl-relay" pathway involving metal-methyl intermediates [4]. In nickel-catalyzed systems, aluminum trimethyl serves both as a methyl resource and requires full dissociation of the aluminum-methyl interaction through conformational isomerization to release the methyl group effectively [4].
| Lewis Acid Catalyst | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Aluminum chloride | 80-120 | 65-85 | 95:5 (C3:C2) | [1] [32] |
| Boron trifluoride | 60-100 | 70-90 | 92:8 (C3:C2) | [1] [2] |
| Zinc chloride | 90-140 | 75-95 | 90:10 (C3:C2) | [8] [10] |
| Tin tetrachloride | 70-110 | 60-80 | 88:12 (C3:C2) | [1] [2] |
The choice of Lewis acid significantly influences both the reaction rate and selectivity profile [7]. Computational studies have demonstrated that the Brønsted and Lewis basicity of counterions follows the order chloride > triflate > tetrafluoroborate, which correlates directly with their catalytic activity in proton-transfer processes [17] [20].
Zinc chloride represents a particularly effective catalyst for cyclodehydration reactions leading to indoline formation [8] [9]. The zinc chloride-mediated cyclization process operates through a distinct mechanistic pathway involving zinc halide promotion of cyclization steps [9] [13].
The cyclodehydration mechanism initiated by zinc chloride involves initial coordination of the zinc center to nitrogen-containing substrates, followed by intramolecular cyclization [11] [14]. Computational analysis reveals that zinc chloride activation occurs through formal cycloaddition pathways, with the zinc center facilitating both ring formation and subsequent dehydration steps [11] [14].
In zinc chloride-catalyzed systems, the reaction proceeds through formation of zinc-substrate complexes that undergo cyclization with activation energies typically ranging from 12 to 15 kilocalories per mole [11] [14]. The catalytic cycle involves zinc chloride complex formation, cyclization through transition states, and product delivery with catalyst regeneration [11] [14].
Experimental studies demonstrate that zinc chloride-mediated cyclodehydration follows second-order kinetics with respect to substrate concentration [12]. The activation energy for zinc chloride-catalyzed indoline formation has been determined to be approximately 13.4 kilocalories per mole for the initial cyclization step [11].
| Parameter | Value | Units | Conditions |
|---|---|---|---|
| Activation Energy | 13.4 | kcal/mol | 130°C, zinc chloride catalyst |
| Pre-exponential Factor | 1.2 × 10⁷ | L/mol·min | Standard conditions |
| Rate Constant | 0.84-6.33 × 10³ | L/mol·min | 100-140°C range |
| Reaction Order | 2.0 | - | Substrate concentration |
The zinc chloride system demonstrates particular effectiveness in triethylene glycol media under controlled microwave irradiation [8]. This protocol produces indoline derivatives in excellent yields while maintaining catalyst stability throughout the reaction [8] [9].
Recent patent disclosures describe zinc halide-mediated cyclization processes that achieve tricyclic indoline formation with high efficiency [9] [13]. These processes utilize zinc chloride concentrations of 0.16 molar in appropriate solvents, achieving conversion rates exceeding 90 percent under optimized conditions [8] [9].
Solvent selection profoundly influences the efficiency and selectivity of proton-catalyzed indoline ring closure reactions [16] [17]. The coordinating capability of solvents represents a critical factor affecting reaction yields, with strong coordinating solvents such as dimethylformamide and dimethyl sulfoxide versus weakly coordinating solvents like toluene showing dramatically different performance profiles [17] [20].
Computational studies reveal that solvent effects operate through multiple mechanisms including stabilization of transition states, modulation of activation barriers, and influence on catalyst-substrate interactions [16] [17]. In gold-catalyzed cyclization systems, the strong coordinating capability of polar solvents critically affects reaction yields, with dimethylformamide and dimethyl sulfoxide showing zero percent yield compared to 95 percent yield in toluene [17] [20].
The relationship between solvent properties and reaction kinetics has been quantified through Kamlet-Taft solvatochromic parameter analysis [18]. These studies demonstrate that hydrogen bond donor ability, hydrogen bond acceptor capacity, and dipolarity-polarizability all contribute significantly to the overall solvent effect [18].
| Solvent | Dielectric Constant | Yield (%) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Toluene | 2.4 | 95 | 2.1 × 10⁻³ | 24.5 |
| Dichloromethane | 9.1 | 78 | 1.8 × 10⁻³ | 25.2 |
| Acetonitrile | 37.5 | 65 | 1.2 × 10⁻³ | 26.8 |
| Dimethylformamide | 38.3 | 0 | <10⁻⁶ | >30.0 |
Proton-catalyzed ring closure reactions demonstrate significant sensitivity to water concentration in mixed aqueous-organic systems [18]. The reaction rate decreases substantially with increasing organic solvent content, following a non-linear relationship that reflects changes in the internal structure of the solvent medium [18].
The mechanism of solvent influence involves specific solute-solvent interactions that preferentially stabilize either the ground state or transition state [18]. Hydrogen bond donor solvents show positive contributions to the reaction rate by stabilizing the transition state through hydrogen bonding interactions [18]. Conversely, hydrogen bond acceptor solvents can either enhance or inhibit the reaction depending on whether they preferentially solvate reactants or transition states [18].
Water-ethanol mixtures exhibit complex behavior with two distinct linear regions reflecting different medium structures [18]. At higher water concentrations, the rate decrease correlates with diminished water availability and disruption of tetrahedral water structure by organic solvent molecules [18]. At lower water concentrations, the rate dependence becomes less pronounced, suggesting different solvation mechanisms predominate [18].
4-Methylindoline serves as a critical building block in the pharmaceutical synthesis of silodosin, an indoline compound chemically known as 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide [1]. The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrrolidine ring, with the methyl group at the fourth position introducing distinctive steric and electronic effects [2].
The synthetic pathway utilizing 4-methylindoline as an intermediate follows a multi-step approach that begins with 7-cyanoindoline as the initial raw material [3]. The synthesis involves the formation of a 1-(benzoyloxypropyl)-7-cyanoindoline compound through introduction of a benzoyloxy propyl group at the indoline position [3]. This intermediate subsequently undergoes chiral synthesis with 2R-2-[(phenyl methyl) amino]-propionyl chloride through Friedel-Crafts acylation reaction to form the crucial chiral intermediate 5-[(2R)-2-(benzylamino)-1-acetone]-1-[3-(benzoyloxy) propyl]-7-cyanoindoline compound [3].
The indoline derivatives demonstrate significant pharmaceutical utility as key components in drug synthesis, particularly for compounds targeting neurological disorders [4]. These scaffolds enhance drug efficacy and specificity through their unique structural properties [4]. The synthesis methodology proves advantageous as it avoids resolution processes, maintains controllable optical purity, and significantly improves reaction yields from conventional 20 percent to approximately 43 percent [3].
The stereoselective construction of α1-adrenoceptor antagonists represents a sophisticated application of 4-methylindoline scaffolds in pharmaceutical chemistry [5]. These antagonists demonstrate remarkable selectivity profiles, with compounds achieving α1B/α1A selectivity ratios exceeding 640.1 and α1D/α1A ratios of 408.2 [5]. The development of highly selective α1A-adrenergic receptor antagonists has proven essential for treating benign prostatic hyperplasia with minimal cardiovascular side effects [5].
The stereoselective synthesis involves enantioselective copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines, producing chiral 2-methylindolines with up to 90% enantiomeric excess [6]. Advanced synthetic methodologies employ palladium-catalyzed asymmetric condensation reactions, achieving excellent enantioselectivity up to 97% enantiomeric excess for trifluoromethylated stereochemically rich building blocks [7]. These processes demonstrate the critical importance of stereochemical control in developing pharmaceutically relevant compounds.
Research has identified compounds with potent α1A-adrenergic receptor antagonist activity, including derivatives with IC50 values as low as 1.9 nanomolar while maintaining superior selectivity compared to marketed drugs like silodosin [5]. The α1B-adrenoceptor selective antagonists show 10-15-fold selectivity over α1A-adrenoceptor and α1D-adrenoceptor subtypes, with equilibrium inhibition constants reaching 4.76 ± 0.11 [8]. These findings underscore the pharmaceutical potential of stereoselectively constructed indoline derivatives in developing next-generation cardiovascular therapeutics.
Table 1: Pharmaceutical Applications of 4-Methylindoline Scaffolds
| Application/Method | Description | Key Findings | Molecular Targets |
|---|---|---|---|
| Silodosin Synthesis - Key Intermediate | Essential intermediate in multi-step silodosin synthesis pathway | Used in 7-cyanoindoline-based synthesis routes | Silodosin synthetic pathway |
| α1-Adrenoceptor Antagonist Construction | Building block for selective α1A-adrenergic receptor antagonists | Enables construction of compounds with α1B/α1A selectivity >600 | α1A-adrenoceptor |
| Stereoselective Synthesis Approaches | Enantioselective synthesis methods for chiral indoline derivatives | Up to 96% enantiomeric excess achievable | Various chiral centers |
| Protecting Group Strategies | Benzoate and other protecting groups for pharmaceutical synthesis | Benzoyl protection allows selective transformations | Functional group protection |
Protecting group strategies for benzoate derivatives in 4-methylindoline synthesis represent essential methodologies for achieving selective transformations in complex pharmaceutical syntheses [9]. Benzoate protecting groups demonstrate exceptional stability under both acidic and basic conditions while enabling mild removal through catalytic hydrogenation processes [10]. These characteristics make benzoyl esters particularly valuable in pharmaceutical intermediate synthesis where multiple functional group manipulations are required.
The implementation of benzoate protection involves strategic placement of benzoyl groups to temporarily mask reactive functional groups during synthetic transformations [11]. In medicinal chemistry applications, selective protection strategies enable control of regioselectivity and stereochemistry through the use of protecting groups that selectively react with specific functional groups while leaving others unaffected [11]. The orthogonal protecting group approach allows for sequential assembly of molecules with multiple reactive sites, facilitating the development of complex bioactive molecules [11].
Pivaloyl protecting groups offer unique advantages for indoline derivatives due to steric reasons that protect both the N-1 and C-2 indole positions simultaneously [12]. This dual protection capability proves particularly valuable in directing intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to C-4 rather than the electronically favorable C-2 position [12]. However, the removal of pivaloyl groups presents challenges, requiring specialized conditions such as alkoxides, though yields can vary significantly depending on the specific molecular context [12].
The choice of protecting group strategy depends on multiple factors including stability requirements, ease of installation and removal, and compatibility with subsequent reaction conditions [13]. Effective protecting groups must be easily and efficiently introduced, readily available and cost-effective, simple to characterize without introducing new stereogenic centers, and removable under highly specific conditions with easily separable by-products [13]. These considerations prove particularly crucial in pharmaceutical synthesis where protecting group strategies directly impact overall synthetic efficiency and product purity.
The structure-activity relationships of 4-methylindoline derivatives in antihypertensive applications reveal complex molecular interactions that determine cardiovascular efficacy [14]. Indoline-containing compounds demonstrate significant antihypertensive activity through multiple mechanisms including direct vascular effects and interference with calcium influx pathways [15]. Research indicates that 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide derivatives reduce blood pressure in spontaneously hypertensive rats with ED50 values of 5 milligrams per kilogram orally administered, without causing heart rate decreases [14].
The methylindoline derivative indapamide exemplifies the antihypertensive potential of this chemical class, demonstrating prolonged saluretic action combined with direct vascular effects [16]. Clinical studies reveal that indapamide produces antihypertensive activity at doses as low as 1-3 milligrams per kilogram with duration lasting at least 48 hours [16]. The compound shows 30-300 times greater potency compared to traditional diuretics like furosemide, spironolactone, and chlorthalidone in genetically hypertensive rats [16]. Mechanistic studies demonstrate that indapamide antagonizes contractions of arterial and venous strips to angiotensin, epinephrine, and norepinephrine, revealing direct vascular action independent of diuretic effects [16].
Structural modifications significantly influence antihypertensive efficacy, with specific substitution patterns affecting receptor binding and cardiovascular outcomes [17]. The affinity and selectivity for α1-adrenoceptors appear determined by structural features between quinazoline and furan rings, with piperazine-containing derivatives contributing to non-selective inhibition of α1-adrenoceptors [17]. Position-specific modifications demonstrate that 4-substituted indoline derivatives exhibit enhanced cardiovascular activity compared to 2- and 3-substituted analogs, as confirmed by comparative spectroscopic analyses [2].
The antihypertensive mechanism involves multiple pathways including nitric oxide modulation and heat shock protein 70 activation [18]. Indole-3-carbinol, a structurally related compound, reduces inflammatory-oxidative-proarrhythmic processes associated with hypertension while demonstrating dose-dependent blood pressure reduction of 21.2 millimeters of mercury in spontaneously hypertensive rats [18]. These findings indicate that indoline derivatives offer promising therapeutic options for cardiovascular disease management through pleiotropic mechanisms involving anti-inflammatory, antioxidant, and direct vasodilatory effects.
Table 2: Structure-Activity Relationships in 4-Methylindoline Derivatives
| Structural Feature | Effect on Activity | Pharmaceutical Relevance | Literature Evidence |
|---|---|---|---|
| 4-Methyl Substitution | Enhanced nucleophilic reactivity | Improved synthetic accessibility | Steric and electronic differentiation |
| Indoline Core | Bicyclic framework stability | Core scaffold for drug development | Natural product occurrence |
| N-Protection | Selective functionalization | Controlled synthetic transformations | Protecting group compatibility |
| Stereochemistry | Enantiomeric selectivity | Single enantiomer drug development | Chiral synthesis protocols |
| Ring Fusion | Rigidity and binding affinity | Enhanced receptor interactions | Structure-based drug design |
| Electronic Effects | Electron density modulation | Tunable biological properties | Structure-activity relationship studies |